molecular formula C18H17NO4 B6409645 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% CAS No. 1261893-54-2

4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%

Cat. No. B6409645
CAS RN: 1261893-54-2
M. Wt: 311.3 g/mol
InChI Key: XKYOFDTZLRLDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% (4-CPA-95), is an organic compound with a wide range of uses in scientific research. It is a cyclopropylaminocarbonyl-derivatized benzoic acid, and is commonly used as a reagent in laboratory experiments. 4-CPA-95 is a versatile compound, and has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% is not well understood. However, it is believed that the cyclopropylaminocarbonyl group of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% can interact with various functional groups to form new compounds. This interaction is thought to be the basis for the compound's versatility in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% are not well understood. However, it is believed that the compound can interact with various functional groups to form new compounds, which can then interact with proteins and enzymes in the body. This interaction can potentially lead to various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% in laboratory experiments is its versatility. The compound can be used as a reagent in organic synthesis, as a substrate for the synthesis of various organic compounds, and as a substrate for enzyme-catalyzed reactions. Furthermore, the compound is relatively stable and has a low toxicity. The main limitation of using 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% in laboratory experiments is that its mechanism of action is not well understood.

Future Directions

The future directions of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% research include further investigation into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to explore the potential applications of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% in drug discovery and other areas of medicinal chemistry. Furthermore, research into the structure-activity relationships of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% could lead to the development of novel compounds with improved biological activity. Finally, research into the use of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% in organic synthesis could lead to the development of new synthetic pathways for the synthesis of various compounds.

Synthesis Methods

4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzoic acid with cyclopropylamine in an aqueous solution. The resulting reaction mixture is then treated with aqueous sodium hydroxide, which yields 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% as a white solid.

Scientific Research Applications

4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis, and as a substrate for the synthesis of various organic compounds. In addition, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% has also been used in medicinal chemistry to synthesize novel compounds for drug discovery. Furthermore, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% has been used in biochemistry as a substrate for enzyme-catalyzed reactions.

properties

IUPAC Name

4-[3-(cyclopropylcarbamoyl)phenyl]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-23-16-10-13(18(21)22)5-8-15(16)11-3-2-4-12(9-11)17(20)19-14-6-7-14/h2-5,8-10,14H,6-7H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYOFDTZLRLDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691744
Record name 3'-(Cyclopropylcarbamoyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid

CAS RN

1261893-54-2
Record name 3'-(Cyclopropylcarbamoyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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